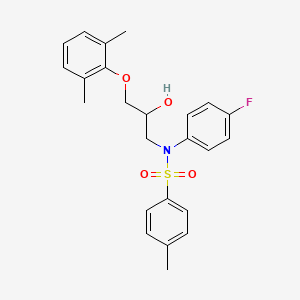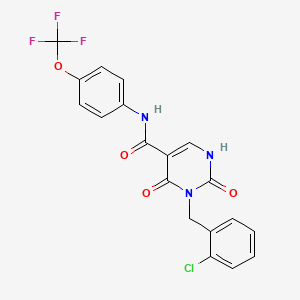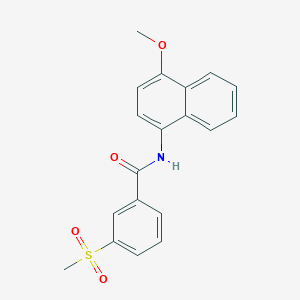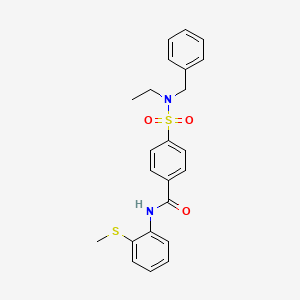
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including phenoxy, hydroxypropyl, fluorophenyl, and sulfonamide moieties, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Hydroxypropyl Intermediate
- React 2,6-dimethylphenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 3-(2,6-dimethylphenoxy)-1,2-epoxypropane.
- Hydrolyze the epoxy group to yield 3-(2,6-dimethylphenoxy)-2-hydroxypropyl alcohol.
-
Sulfonamide Formation
- React 4-methylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)-4-methylbenzenesulfonamide.
-
Final Coupling Reaction
- Couple the hydroxypropyl intermediate with the sulfonamide derivative using a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
-
Oxidation
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
-
Reduction
- The sulfonamide group can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution
- The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential lead for drug development.
Protein Binding Studies: Its complex structure allows for detailed studies on protein-ligand interactions.
Medicine
Drug Development:
Diagnostic Agents: Could be used in the development of diagnostic tools due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate activity. The fluorophenyl and hydroxypropyl groups enhance binding affinity and specificity, while the phenoxy group contributes to the overall stability and solubility of the compound.
相似化合物的比较
Similar Compounds
N-(2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide: Lacks the 2,6-dimethylphenoxy group, which may reduce its binding affinity and specificity.
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-phenyl-4-methylbenzenesulfonamide: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorophenyl and dimethylphenoxy groups enhances its binding interactions and stability, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4S/c1-17-7-13-23(14-8-17)31(28,29)26(21-11-9-20(25)10-12-21)15-22(27)16-30-24-18(2)5-4-6-19(24)3/h4-14,22,27H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPLEMQDSYSZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=C(C=CC=C2C)C)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2923966.png)
![(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2923969.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol](/img/structure/B2923970.png)
![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)
![4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2923974.png)
![3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2923975.png)

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)
